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Abstract: Fulacimstat (BAY 1142524) is a first-in-class, orally available chymase inhibitor initially

developed to mitigate adverse cardiac remodeling in patients with left ventricular dysfunction (LVD)

following myocardial infarction (MI). These application notes consolidate key safety, tolerability, and

pharmacokinetic data from early-phase clinical trials to inform researchers and drug development

professionals.

Introduction and Mechanism of Action

1.1 Drug Profile Fulacimstat is a potent and selective small-molecule inhibitor of chymase, a

chymotrypsin-like serine protease stored in and released by mast cells [1] [2]. Its chemical formula is

C23H16F3N3O6 [3].

1.2 Biological Rationale Chymase is implicated in pathological processes such as fibrosis and cardiac

remodeling through the local production of angiotensin II and activation of transforming growth factor-beta

(TGF-β) and matrix metalloproteinases (MMPs) [4]. By inhibiting chymase, Fulacimstat aims to provide a

multi-functional anti-remodeling effect, specifically targeting the tissue-based renin-angiotensin system

without affecting the circulatory system, which may avoid blood pressure-related side effects [1] [4]. More

recently, chymase has been found to inactivate plasmin within clots, positioning Fulacimstat as a potential

profibrinolytic agent for safe thrombus resolution in conditions like stroke [1] [2].

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 7 Tech Support

https://www.smolecule.com/products/s528537?utm_src=pdf-body
https://www.smolecule.com/products/s528537?utm_src=pdf-interest
https://www.smolecule.com/products/s528537?utm_src=pdf-body
https://www.smolecule.com/products/s528537?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11956016/
https://pubmed.ncbi.nlm.nih.gov/39541507/
https://go.drugbank.com/drugs/DB15085
https://www.frontiersin.org/journals/cardiovascular-medicine/articles/10.3389/fcvm.2021.665797/full
https://www.smolecule.com/products/s528537?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11956016/
https://www.frontiersin.org/journals/cardiovascular-medicine/articles/10.3389/fcvm.2021.665797/full
https://www.smolecule.com/products/s528537?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11956016/
https://pubmed.ncbi.nlm.nih.gov/39541507/
https://www.smolecule.com/products/s528537?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Summary of Clinical Safety and Tolerability

The following tables summarize core findings from Phase I and Phase II clinical studies.

Table 1: Overview of Clinical Studies on Fulacimstat

Study
Description

Phase Population Key Doses & Duration Primary Findings

First-in-Human
SAD/MAD [5]

I Healthy Male

Volunteers
(N=Not specified)

SAD: 1-200 mg

(fasted), 5 mg (fed).
MAD: 5-50 mg BID,

100 mg QD for 5 days.

Safe and well-tolerated. No

effects on HR or BP. Linear
PK, t₁/₂: ~6.8-12.0 hrs.

CHIARA MIA 1
[6] [7]

II Stable Patients

with LVD post-MI
(N=49)

5 mg BID, 10 mg BID,

25 mg BID, 50 mg QD
for 2 weeks.

Safe and well-tolerated at

all doses. No clinically
relevant effects on vital

signs or potassium.

Table 2: Summary of Safety and Tolerability Outcomes

Assessment
Parameter

Phase I (Healthy Volunteers)
[5]

Phase II CHIARA MIA 1 (Post-MI
Patients) [6]

General Tolerability Well tolerated Well tolerated at all examined doses

Common Adverse
Events

No significant difference vs.
placebo

No major safety signals; manageable
profile

Serious Adverse
Events

Not reported No relevant issues reported

Effects on Vital
Signs

No effects on heart rate or blood
pressure

No clinically relevant effects on vital signs
or potassium levels

Food Effect Negligible impact on
pharmacokinetics

Not assessed in this study

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 7 Tech Support

https://www.smolecule.com/products/s528537?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/29878583/
https://pubmed.ncbi.nlm.nih.gov/30452784/
https://clinicaltrials.bayer.com/study/17055
https://pubmed.ncbi.nlm.nih.gov/29878583/
https://pubmed.ncbi.nlm.nih.gov/30452784/
https://www.smolecule.com/products/s528537?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Detailed Experimental Protocols

3.1 Phase I Study: Pharmacokinetics and Tolerability in Healthy Volunteers [5]

Objective: To assess the safety, tolerability, pharmacokinetics (PK), and food effect of single and

multiple ascending doses of Fulacimstat.
Study Design: Three randomized, single-center, placebo-controlled trials.

Part A (Single Ascending Dose): Subjects received single oral doses of 1-200 mg as a liquid
service formulation or immediate-release (IR) tablets in a fasted state.

Part B (Food Effect): The effect of a high-fat/high-calorie meal on the 5 mg dose was
investigated.

Part C (Multiple Ascending Dose): Doses of 5-50 mg twice daily (BID) and 100 mg once daily
(QD) were administered for 5 consecutive days.

Key Assessments:
Safety: Adverse event monitoring, clinical laboratory tests, vital signs (including heart rate and

blood pressure), and ECG.
Pharmacokinetics: Serial blood sampling to determine maximum plasma concentration

(Cmax), time to Cmax (Tmax), area under the curve (AUC), and terminal half-life (t₁/₂).

3.2 Phase II (CHIARA MIA 1) Study: Safety in Post-MI Patients [6] [7]

Objective: To examine the safety and tolerability of Fulacimstat in clinically stable patients with LVD

after a remote MI.
Study Design: A multicenter, multinational, randomized, single-blind, placebo-controlled, parallel-

group study.
Participants: 49 patients, aged 40-79, with left ventricular ejection fraction (LVEF) ≤ 45% due to a

prior MI. All patients were on stable, evidence-based standard-of-care therapies for LVD post-MI,
including an ACE inhibitor or ARB.

Intervention: Patients were treated for 2 weeks with either placebo (n=12 total across groups) or one
of four Fulacimstat regimens:

5 mg twice daily (n=9)
10 mg twice daily (n=9)

25 mg twice daily (n=10)
50 mg once daily (n=9)

Primary Outcomes:
Incidence and severity of adverse events.

Incidence of serious adverse events.
Secondary & Exploratory Outcomes:

Vital signs and clinical laboratory parameters (including potassium levels).
Plasma concentrations of Fulacimstat to assess exposure.
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Experimental Considerations

Patient Population: The safety profile in Phase II was established in a chronic, stable patient
population with comorbidities and concomitant medications typical for post-MI LVD, supporting the

feasibility of trials in acute MI settings [6].
Dosing Strategy: The pharmacokinetic profile (dose-linear exposure, negligible food effect, half-life

of ~7-12 hours) supports once-daily or twice-daily oral dosing [5]. Plasma exposures in the Phase II
study reached levels predicted to be therapeutically active [6].

Combination Therapy: The absence of effects on blood pressure or heart rate is a critical finding, as
it supports the potential safe use of Fulacimstat in combination with standard-of-care

antihypertensive therapies like ACE inhibitors or ARBs without compounding hypotensive risks [6] [5].

Signaling Pathway and Proposed Mechanism of Action

The diagram below illustrates the proposed mechanism of Fulacimstat in the context of cardiac remodeling

and thrombosis.
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Diagram 1: Proposed Mechanism of Fulacimstat. This diagram illustrates how Fulacimstat inhibits

released chymase, blocking its role in promoting cardiac fibrosis, adverse remodeling via multiple pathways

(Angiotensin II, TGF-β, MMPs), and thrombus persistence via plasmin inactivation [1] [2] [4].

Conclusion

Integrated data from Phase I and II clinical trials demonstrate that Fulacimstat has a favorable safety and

tolerability profile in both healthy volunteers and clinically stable post-MI patients with LVD. Its lack of

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 7 Tech Support

https://www.smolecule.com/products/s528537?utm_src=pdf-body-img
https://www.smolecule.com/products/s528537?utm_src=pdf-body
https://www.smolecule.com/products/s528537?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11956016/
https://pubmed.ncbi.nlm.nih.gov/39541507/
https://www.frontiersin.org/journals/cardiovascular-medicine/articles/10.3389/fcvm.2021.665797/full
https://www.smolecule.com/products/s528537?utm_src=pdf-body
https://www.smolecule.com/products/s528537?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


effect on blood pressure and heart rate is a distinct advantage, supporting its further investigation as a

potential anti-remodeling and profibrinolytic agent to be used on top of standard heart failure therapy.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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